molecular formula C22H16F4N4O2S B2499155 N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321848-22-0

N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2499155
CAS RN: 321848-22-0
M. Wt: 476.45
InChI Key: YSBGZWANCZSTFL-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16F4N4O2S and its molecular weight is 476.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound has been synthesized using various techniques. For instance, the synthesis of similar 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involved reactions with hydrazine hydrate in ethanol, showing versatile synthesis methods for such compounds (Hassan, Hafez, & Osman, 2014).

  • Characterization and Spectral Data : The synthesized compounds are characterized using elemental analysis and spectral data like IR, MS, 1H-NMR, and 13C-NMR, ensuring their purity and structural integrity (Hassan, Hafez, & Osman, 2014).

Biological Activity

  • Cytotoxicity Studies : Research indicates potential cytotoxic activities of related compounds. For instance, certain synthesized products have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

  • Potential Antituberculosis Activity : Some analogs of this compound have been evaluated for their activity against Mycobacterium tuberculosis, suggesting its potential in antituberculosis drug development (Jeankumar et al., 2013).

  • Antiproliferative Effects on Cancer Cells : Studies have also shown that certain related compounds possess antiproliferative effects on various cancer cell lines, indicating their potential as anticancer agents (Kim et al., 2011).

  • Antimicrobial Activities : Synthesized compounds of this family have been tested for analgesic, anti-inflammatory, and antimicrobial activities, showing their broad-spectrum biological applications (Gein et al., 2019).

Chemical Structure Analysis

  • Crystal Structure Determination : The crystal structure of related compounds has been determined, which aids in understanding the compound’s chemical behavior and interaction potentials (Liu et al., 2016).

  • Structural Modifications : Research into modifying the core structure of these compounds to enhance their biological activity is ongoing, suggesting the flexibility and potential of these compounds in various scientific applications (Wise et al., 1987).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F4N4O2S/c1-32-16-8-4-14(5-9-16)18-12-33-21(29-18)30-19(22(24,25)26)17(11-28-30)20(31)27-10-13-2-6-15(23)7-3-13/h2-9,11-12H,10H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBGZWANCZSTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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